molecular formula C18H22N2O4S2 B2856684 4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 941987-24-2

4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2856684
CAS No.: 941987-24-2
M. Wt: 394.5
InChI Key: YCJQTVWKUYPAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to these kinases and inhibits their activity, thereby preventing the phosphorylation and subsequent deactivation of PTEN . This leads to an increase in the activity of PTEN, which can have various downstream effects depending on the cellular context.

Biochemical Pathways

The inhibition of CK2 and GSK3β affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation and thus promoting the PI3K/AKT pathway . By inhibiting CK2 and GSK3β, this compound prevents PTEN phosphorylation, thereby inhibiting the PI3K/AKT pathway .

Pharmacokinetics

The compound’s predicted density is1.272±0.06 g/cm3 , which may influence its absorption and distribution

Result of Action

The inhibition of the PI3K/AKT pathway by this compound can lead to a variety of cellular effects, most notably the suppression of cell growth and proliferation . This is because the PI3K/AKT pathway is involved in many cellular processes, including cell survival, growth, proliferation, and metabolism .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, the compound’s efficacy may be influenced by the cellular environment, including the presence of other signaling molecules and the specific cellular context

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-24-13-8-10-14(11-9-13)26(22,23)12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)25-18/h8-11H,2-7,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJQTVWKUYPAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.